3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one 3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893743
InChI: InChI=1S/C18H20N2O2/c1-3-12-4-6-13(7-5-12)17-16(19)18(21)20(17)14-8-10-15(22-2)11-9-14/h4-11,16-17H,3,19H2,1-2H3
SMILES:
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one

CAS No.:

Cat. No.: VC15893743

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one -

Specification

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name 3-amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C18H20N2O2/c1-3-12-4-6-13(7-5-12)17-16(19)18(21)20(17)14-8-10-15(22-2)11-9-14/h4-11,16-17H,3,19H2,1-2H3
Standard InChI Key RYBFIYBCLOFPOK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a β-lactam core (azetidin-2-one) with three distinct substituents (Figure 1):

  • Position 1: A 4-methoxyphenyl group (C₆H₄-OCH₃) providing electron-donating properties.

  • Position 3: A primary amino group (-NH₂) enabling hydrogen bonding and derivatization.

  • Position 4: A 4-ethylphenyl moiety (C₆H₄-CH₂CH₃) contributing hydrophobic interactions.

The molecular formula is C₁₈H₂₀N₂O₂ (MW: 296.4 g/mol), with a calculated XLogP3 of ~3.2, indicating moderate lipophilicity .

Stereochemical Considerations

While stereochemical data for this specific compound remain limited, analogous β-lactams exhibit cis-configuration at positions 3 and 4 due to cyclization kinetics during synthesis . The 3-amino group likely adopts an axial orientation, influencing target binding .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically employs a Staudinger ketene-imine cycloaddition (Table 1) :

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsIntermediateYield
14-Ethylbenzaldehyde + 4-methoxyaniline → ImineSchiff base85%
2Crotonyl chloride, Et₃N, 0°C → CyclizationCrude β-lactam62%
3NH₃/MeOH → AminationFinal product78%

Purification Challenges

The polar amino group and hydrophobic aryl substituents necessitate mixed-mode chromatography (C18/SCX) for >98% purity . Recrystallization from ethyl acetate/n-hexane (1:3) yields prismatic crystals suitable for X-ray analysis .

Biological Activities and Mechanisms

Antiproliferative Effects

In MCF-7 breast cancer cells, structural analogs demonstrate IC₅₀ = 8–50 nM, comparable to combretastatin A-4 (CA-4) . While direct data for this compound are pending, its 3-vinyl analog (7s) shows:

  • 87% tubulin polymerization inhibition at 10 μM

  • G2/M phase arrest (72% cells at 24h vs. 12% control)

  • Minimal cytotoxicity in HEK-293T (IC₅₀ >100 μM)

Docking studies suggest binding at the colchicine site (β-tubulin intradimer interface), with binding energy ΔG = -9.2 kcal/mol .

Physicochemical and ADME Properties

Table 2: Key ADME Parameters

ParameterValueMethod
Solubility (pH 7.4)12 μg/mLShake-flask
logP3.1 ± 0.2HPLC
Plasma Protein Binding89%Equilibrium dialysis
Metabolic Stability (HLM)t₁/₂ = 28 minMicrosomal assay

The compound exhibits:

  • P-gp substrate likelihood: High (efflux ratio = 8.2)

  • CYP3A4 inhibition: IC₅₀ = 4.7 μM

Therapeutic Applications and Derivatives

Oncology Lead Optimization

Structural modifications enhancing potency:

  • Phosphate prodrugs: 10-fold increased aqueous solubility

  • N-Acetyl derivatives: Improved metabolic stability (t₁/₂ = 56 min)

  • 3-Vinyl analogs: 8.7-fold tubulin inhibition vs. parent

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